molecular formula C12H12BrNO3S B2569922 4-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-2-carboxamide CAS No. 1795443-04-7

4-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-2-carboxamide

Cat. No. B2569922
CAS RN: 1795443-04-7
M. Wt: 330.2
InChI Key: ZOLFXKZWOLRTIW-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiophene family, which is known for its diverse biological activities.

Scientific Research Applications

Chemical Synthesis and Reactivity The synthesis and reactivity of furan and thiophene derivatives serve as a foundational aspect of organic chemistry, enabling the development of complex molecules for various applications. The coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by reactions to obtain thioamide and subsequent oxidation, illustrates the chemical reactivity and potential for creating diverse molecular structures, including 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions (А. Aleksandrov & М. М. El’chaninov, 2017). This process highlights the versatility of furan and thiophene derivatives in synthesizing complex heterocyclic compounds.

Antiprotozoal Agents The development of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showcases the application of furan derivatives in creating antiprotozoal agents. These compounds exhibit significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, demonstrating their potential as therapeutic agents for diseases such as sleeping sickness and malaria (M. Ismail et al., 2004).

Antimicrobial Activity Furan/thiophene-1,3-benzothiazin-4-one hybrids have been synthesized and evaluated for their antimicrobial activities, showing efficacy against Gram-positive, Gram-negative bacteria, and Candida spp. This highlights the potential of furan and thiophene derivatives as antimicrobial agents, especially against resistant strains (Łukasz Popiołek, Anna Biernasiuk, & A. Malm, 2016).

Antibacterial Activities and Computational Validation The synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues and their evaluation against clinically isolated drug-resistant bacteria underscore the role of furan derivatives in addressing antibiotic resistance. The computational studies provide insights into the molecular interactions and stability, validating the antibacterial efficacy of these compounds (A. Siddiqa et al., 2022).

properties

IUPAC Name

4-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3S/c1-12(16,10-3-2-4-17-10)7-14-11(15)9-5-8(13)6-18-9/h2-6,16H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLFXKZWOLRTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CS1)Br)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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